![molecular formula C11H10N2OS B2833179 N-methyl-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 72744-27-5](/img/structure/B2833179.png)
N-methyl-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
“N-methyl-2-phenyl-1,3-thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . Thiazoles, including this compound, are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years . A rapid and high yield synthetic route for a similar compound, “N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide”, was established using 2-nitropyridine as raw material . The synthesis method was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazole derivatives have been observed to undergo various chemical reactions. The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazoles, including N-methyl-2-phenyl-1,3-thiazole-4-carboxamide, exhibit antitumor and cytotoxic properties. Researchers have synthesized derivatives with potent effects on various cancer cell lines .
- The compound’s ability to disrupt processes related to DNA replication makes it effective against both bacterial and cancer cells .
- Thiazoles have been investigated as antimicrobial agents. For instance, sulfathiazole, a related compound, is used as an antimicrobial drug .
- While direct studies on this compound’s antiviral activity are scarce, thiazole derivatives have been explored as antiviral agents .
- Thiazole is a parent material for various chemical compounds. It naturally occurs in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .
Antitumor and Cytotoxic Activity
Antimicrobial Properties
Antiviral Potential
Biological Role in Vitamin B1 (Thiamine)
Synthetic Chemistry and Drug Development
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the surrounding environment .
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the study of “N-methyl-2-phenyl-1,3-thiazole-4-carboxamide” and similar compounds may include further exploration of these properties and potential applications.
properties
IUPAC Name |
N-methyl-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-12-10(14)9-7-15-11(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNRBYFXPRNIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenyl-1,3-thiazole-4-carboxamide |
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